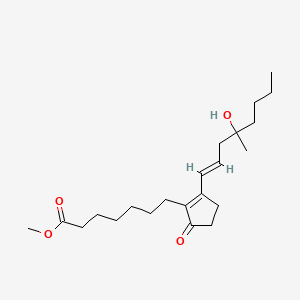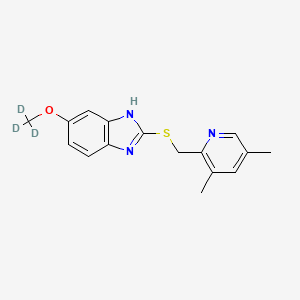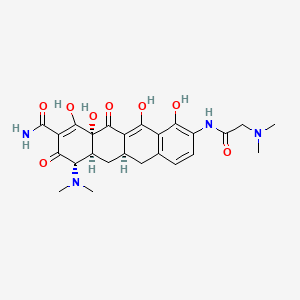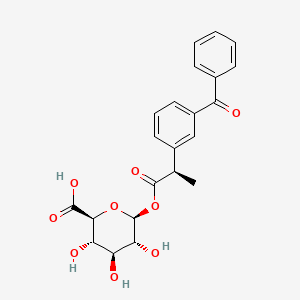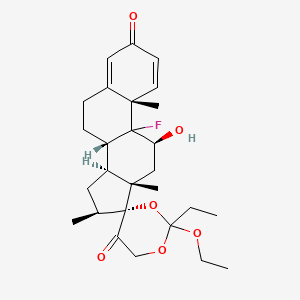
Betamethasone Cyclic 17,21-(Ethyl Orthopropionate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) is a synthetic glucocorticoid, a type of corticosteroid, which is used for its anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, modified to enhance its stability and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) involves the reaction of betamethasone with triethyl orthopropionate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out in a solvent like tetrahydrofuran. After the initial reaction, aluminum trichloride is added to the reaction mixture, followed by a thermal insulation reaction to yield the final product .
Industrial Production Methods
Industrial production of Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified and packaged under controlled conditions to maintain its stability and efficacy .
化学反応の分析
Types of Reactions
Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the carbonyl groups in the structure.
Substitution: This reaction can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is used in:
Chemistry: As a reference standard in analytical methods.
Biology: To study the effects of glucocorticoids on cellular processes.
Medicine: In the development of new corticosteroid drugs.
作用機序
Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .
類似化合物との比較
Similar Compounds
Betamethasone: The parent compound with similar anti-inflammatory properties.
Dexamethasone: Another potent glucocorticoid with a slightly different structure.
Prednisolone: A commonly used glucocorticoid with a different pharmacokinetic profile.
Uniqueness
Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) is unique due to its enhanced stability and efficacy compared to its parent compound, betamethasone. The cyclic 17,21-(ethyl orthopropionate) modification provides better pharmacokinetic properties, making it more effective in clinical and research applications .
特性
IUPAC Name |
(4R,8'S,10'S,11'S,13'S,14'S,16'S)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO6/c1-6-25(32-7-2)33-15-22(31)27(34-25)16(3)12-20-19-9-8-17-13-18(29)10-11-23(17,4)26(19,28)21(30)14-24(20,27)5/h10-11,13,16,19-21,30H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,23-,24-,25?,26?,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPXAEPGZXIOQQ-DYVWWKHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCC(=O)C2(O1)C(CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(OCC(=O)[C@@]2(O1)[C@H](C[C@@H]3[C@@]2(C[C@@H](C4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062-09-5 |
Source


|
| Record name | Pregna-1,4-diene-3,20-dione, 17,21-[(1-ethoxypropylidene)bis(oxy)]-9-fluoro-11-hydroxy-16-methyl-, (11β,16β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Oxabicyclo[4.1.0]hepta-1,3,5-triene,2,3,4-trifluoro-5-methyl-(9CI)](/img/new.no-structure.jpg)
![1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone](/img/structure/B589274.png)
![3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone](/img/structure/B589276.png)
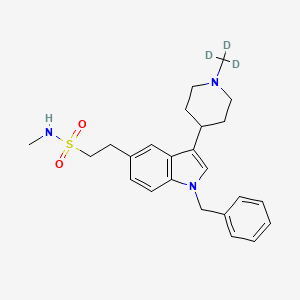
![2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid](/img/structure/B589284.png)

